molecular formula C11H7N3O3 B11501958 N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide

N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide

Cat. No.: B11501958
M. Wt: 229.19 g/mol
InChI Key: MBYSAJOWCPOKJP-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide is a heterocyclic compound that combines the structural features of benzoxadiazole and furan

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide typically involves the acylation of 2,1,3-benzoxadiazole with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzoxadiazole moiety can be reduced to form benzoxadiazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products:

  • Oxidation of the furan ring yields furan-2,3-dione derivatives.
  • Reduction of the benzoxadiazole moiety yields benzoxadiazoline derivatives.
  • Substitution reactions yield various substituted benzoxadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole moiety can act as a fluorescent tag, allowing for the visualization of biological processes. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enables it to bind to various biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide is unique due to its combination of benzoxadiazole and furan moieties, which confer distinct chemical and biological properties. Its fluorescence characteristics and potential as a bioactive molecule make it a valuable compound for various applications.

Properties

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)furan-2-carboxamide

InChI

InChI=1S/C11H7N3O3/c15-11(9-5-2-6-16-9)12-7-3-1-4-8-10(7)14-17-13-8/h1-6H,(H,12,15)

InChI Key

MBYSAJOWCPOKJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)C3=CC=CO3

Origin of Product

United States

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